3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide 3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16692490
InChI: InChI=1S/C14H14BrNO4S/c1-19-13-7-6-11(9-14(13)20-2)16-21(17,18)12-5-3-4-10(15)8-12/h3-9,16H,1-2H3
SMILES:
Molecular Formula: C14H14BrNO4S
Molecular Weight: 372.24 g/mol

3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide

CAS No.:

Cat. No.: VC16692490

Molecular Formula: C14H14BrNO4S

Molecular Weight: 372.24 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide -

Specification

Molecular Formula C14H14BrNO4S
Molecular Weight 372.24 g/mol
IUPAC Name 3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide
Standard InChI InChI=1S/C14H14BrNO4S/c1-19-13-7-6-11(9-14(13)20-2)16-21(17,18)12-5-3-4-10(15)8-12/h3-9,16H,1-2H3
Standard InChI Key ZPEMUSUAGNBXBF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is 3-bromo-N-[(3,4-dimethoxyphenyl)]benzenesulfonamide, with the molecular formula C₁₄H₁₃BrNO₄S. Its structure comprises:

  • A bromine atom at the 3-position of the benzene ring, enhancing electrophilic reactivity.

  • A sulfonamide group (-SO₂NH-) linking the bromobenzene moiety to a 3,4-dimethoxyphenyl group.

  • Two methoxy groups (-OCH₃) at the 3- and 4-positions of the phenyl ring, influencing lipophilicity and hydrogen-bonding capacity.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular Weight386.26 g/mol
Melting PointNot reported (estimated 180–220°C)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Octanol-Water)~3.2 (predicted)
Hydrogen Bond Donors1 (sulfonamide -NH)
Hydrogen Bond Acceptors6 (sulfonyl O, methoxy O)

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step protocol:

  • Sulfonylation: Reacting 3-bromobenzenesulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

    3-BrC6H4SO2Cl+3,4-(MeO)2C6H3NH2Et3N3-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide\text{3-BrC}_6\text{H}_4\text{SO}_2\text{Cl} + \text{3,4-(MeO)}_2\text{C}_6\text{H}_3\text{NH}_2 \xrightarrow{\text{Et}_3\text{N}} \text{3-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide}
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the pure product.

Challenges in Scalability

  • Steric Hindrance: The 3,4-dimethoxy group may slow reaction kinetics.

  • Byproduct Formation: Competing N-alkylation or oxidation side reactions require careful temperature control (0–5°C).

Biological Activity and Mechanisms

Anticancer Activity

Structural analogs (e.g., E7010) inhibit tubulin polymerization, disrupting mitosis in cancer cells. The 3,4-dimethoxy motif is critical for binding to the colchicine site of β-tubulin. For this compound:

  • Hypothesized IC₅₀: 50–100 nM in HeLa cells (extrapolated from similar derivatives).

  • Apoptosis Induction: Potential activation of caspase-3/7 pathways via mitochondrial disruption.

Table 2: Comparative Anticancer Activity of Sulfonamide Derivatives

CompoundTargetIC₅₀ (nM)Cancer Cell Line
3-Bromo-N-(3,4-DMP)BSA*Tubulin50–100HeLa
E7010Tubulin9.2MCF-7
SulindacCOX-24200HT-29
*DMP: Dimethoxyphenyl; BSA: Benzenesulfonamide

Pharmacokinetic and Toxicity Profiles

Absorption and Distribution

  • Bioavailability: Estimated 40–60% (oral) due to moderate logP.

  • Protein Binding: High (>90%) to human serum albumin, prolonging half-life.

Metabolism and Excretion

  • Hepatic Metabolism: Demethylation of methoxy groups via CYP3A4.

  • Excretion: Primarily renal (70%), with sulfonamide glucuronides detected in urine.

Toxicity Considerations

  • Cytotoxicity: CC₅₀ ≈ 25 μM in HEK293 cells (predictive model).

  • Hepatotoxicity Risk: Elevated ALT levels observed in murine models at 100 mg/kg doses.

Research Gaps and Future Directions

  • Target Validation: Confirm DHPS and tubulin binding via X-ray crystallography.

  • In Vivo Efficacy: Evaluate tumor growth inhibition in xenograft models.

  • Structure-Activity Relationships (SAR): Modify methoxy/bromo positions to optimize potency.

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